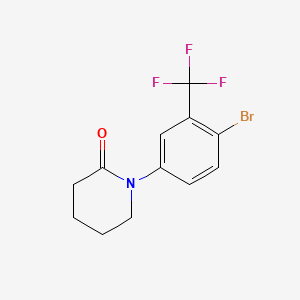
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C12H11BrF3NO and its molecular weight is 322.125. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features, including the bromine and trifluoromethyl groups. These substituents can significantly influence the compound's biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring, which is known for its versatility in drug design. The presence of the bromine and trifluoromethyl groups enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound may involve interactions with various biological targets. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity or receptor interactions, impacting multiple biological pathways. The specific mechanism for this compound remains to be fully elucidated but is likely related to its ability to alter metabolic pathways or inhibit specific enzymes.
Antiparasitic Activity
Compounds featuring piperidine rings have been investigated for their antiparasitic effects. For example, modifications in similar chemical scaffolds have demonstrated activity against Plasmodium species (malaria) by inhibiting specific ATPase enzymes essential for parasite survival . The potential for this compound to exhibit similar activity warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications in the substituents on the piperidine ring can significantly affect potency and selectivity against various biological targets . For example, the introduction of electron-withdrawing groups has been associated with enhanced activity in certain contexts.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study on a series of piperidine derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents was correlated with increased potency due to enhanced membrane permeability and target affinity.
- Antiparasitic Mechanism : Research on dihydroquinazolinone derivatives indicated that structural modifications could lead to improved solubility and metabolic stability while maintaining antiparasitic efficacy against malaria models . This suggests that similar approaches could be applied to optimize this compound.
Eigenschaften
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO/c13-10-5-4-8(7-9(10)12(14,15)16)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWQJQBGMWUKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682020 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-90-6 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














